1-(3-Chlorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
1-(3-Chlorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a 3-chlorophenyl group and two ethoxy groups attached to the tetrahydroisoquinoline core. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the isoquinoline core reacts with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Ethoxylation: The ethoxy groups can be introduced through an alkylation reaction using ethyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence various signaling pathways, including those involved in cell proliferation, apoptosis, and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
3-Chloromethcathinone (3-CMC): A synthetic cathinone with a similar 3-chlorophenyl group but different core structure.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A compound with a similar 3-chlorophenyl group but different functional groups and core structure.
Uniqueness
1-(3-Chlorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to its specific combination of the 3-chlorophenyl group and the tetrahydroisoquinoline core with ethoxy substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H22ClNO2 |
---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C19H22ClNO2/c1-3-22-17-11-13-8-9-21-19(14-6-5-7-15(20)10-14)16(13)12-18(17)23-4-2/h5-7,10-12,19,21H,3-4,8-9H2,1-2H3 |
InChI Key |
ZIJUKVHWGJPCTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=CC=C3)Cl)OCC |
Origin of Product |
United States |
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